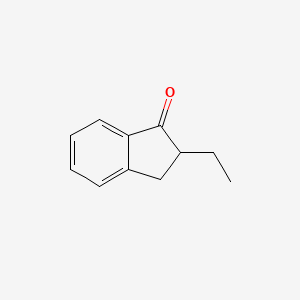
2-Ethyl-1-indanone
概述
描述
2-Ethyl-1-indanone is a bicyclic hydrocarbon compound composed of an indane ring structure, a carbonyl functional group, and an ethyl side chain. It is known for its applications in the pharmaceutical industry and photonics . The compound has a molecular weight of 160.21 g/mol and a boiling point of 67°C . The IUPAC designation for the molecule is 2-ethylindan-1-one .
作用机制
Target of Action
It’s known that derivatives of 2-ethyl-1-indanone are used in the pharmaceutical industry and photonics , suggesting that it may interact with a variety of biological targets.
Mode of Action
As a ketone, it may undergo reactions such as the formation of oximes and hydrazones .
Pharmacokinetics
Its molecular weight of 16021 g/mol and boiling point of 67°C may influence its bioavailability and pharmacokinetic properties.
Result of Action
Its use in the pharmaceutical industry suggests that it may have significant biological effects .
生化分析
Biochemical Properties
2-Ethyl-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 2-ethyl-2-fluoro-indan-1-one . The compound’s interactions with enzymes such as cytochrome P450 (Cyp-450) are crucial for its metabolic processes . These interactions often involve oxidation reactions, which are essential for the compound’s biotransformation and subsequent excretion from the body.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound are used in the pharmaceutical industry and photonics . The compound’s impact on cell function includes modulation of cell signaling pathways, which can alter gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s carbonyl group plays a crucial role in its binding interactions, facilitating the formation of oximes and hydrazones . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent biotransformation These metabolic processes are crucial for the compound’s elimination from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are critical for understanding the compound’s biochemical properties and therapeutic potential.
准备方法
2-Ethyl-1-indanone can be synthesized through various methods. One common synthetic route involves the cyclization of β-hydroxy-α-methoxypropiophenone in the presence of sulfuric acid . Additionally, non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors have been employed to prepare 1-indanones, including this compound . These methods offer efficiency and “greenness” in the synthesis process .
化学反应分析
2-Ethyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethyl side chain can undergo substitution reactions with various reagents.
Common reagents used in these reactions include sulfuric acid for cyclization , and other acids or bases for oxidation and reduction processes . Major products formed from these reactions include 2-ethyl-2-fluoro-indan-1-one .
科学研究应用
2-Ethyl-1-indanone has a wide range of scientific research applications:
相似化合物的比较
2-Ethyl-1-indanone can be compared with other similar compounds such as:
- 2-Methyl-1-indanone
- 3-Methyl-1-indanone
- 1-Indanone
These compounds share the indane ring structure but differ in the position and type of substituents. This compound is unique due to its specific ethyl side chain, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-ethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUDGQPFOOPWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408019 | |
| Record name | 2-Ethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22351-56-0 | |
| Record name | Ethyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022351560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL-1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV5B1U3CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-ethyl-1-indanone particularly interesting to researchers studying insect olfaction?
A1: this compound, alongside other substituted indanes, has been shown to elicit a strong response from a conserved odorant receptor (OR) found in both codling moth (Cydia pomonella) and African cotton leafworm (Spodoptera littoralis) []. This is significant because these moth species are phylogenetically and ecologically distant, suggesting that this conserved OR and its interaction with this compound might play a crucial, albeit unknown, ecological role for both species.
Q2: How does the structure of this compound influence its activity with the conserved odorant receptor?
A2: Research indicates that the presence of an alkyl substituent, like the ethyl group in this compound, at position 2 of the five-membered ring actually increases the response from the OR in both moth species []. This suggests a higher complementarity with the receptor cavity compared to unsubstituted 1-indanone. Interestingly, the research also found that a keto group at position 1 and the intact two-ring indane skeleton are essential for the compound's biological activity [].
Q3: What are the future implications of understanding the interaction between this compound and this conserved odorant receptor?
A3: This research opens up exciting possibilities for developing novel semiochemicals. By understanding the structural features of compounds like this compound that activate this OR, scientists may be able to design new, targeted pest control strategies that exploit the insect's olfactory system [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)
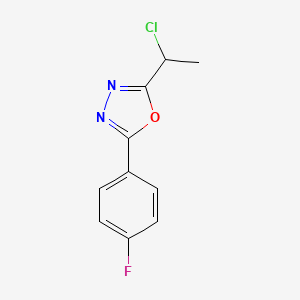
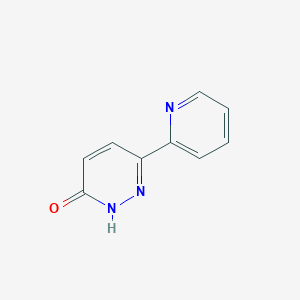

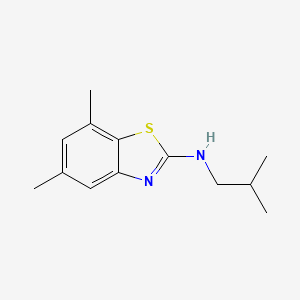


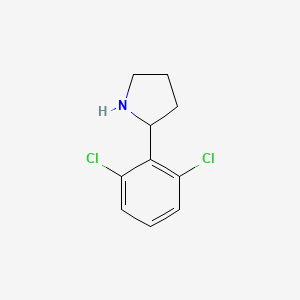

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)

![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)
